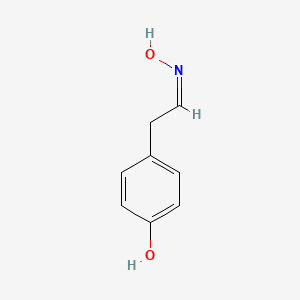
(Z)-(4-hydroxyphenyl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(4-hydroxyphenyl)acetaldehyde oxime is a (4-hydroxyphenyl)acetaldehyde oxime.
Scientific Research Applications
Acetaldehyde Production and Metabolism Acetaldehyde, a product of oxidative ethanol metabolism, is known for its strong electrophilic properties and high reactivity towards biogenic nucleophiles. Its production and further metabolism have been a subject of study, particularly concerning its role in salivary acetaldehyde levels and the risk of upper digestive tract cancer in individuals with ALDH2 deficiency (Väkeväinen, Tillonen, & Salaspuro, 2001). Similarly, the formation of acetaldehyde DNA adducts in human granulocytes and lymphocytes has been observed, suggesting a mechanism for alcohol's involvement in carcinogenesis (Fang & Vaca, 1997).
Role in Oxidative Stress and Carcinogenesis The presence of acetaldehyde protein adducts in liver biopsy specimens of patients with high alcohol consumption has been assessed, indicating its potential involvement in the pathogenesis of liver fibrosis (Holstege et al., 1994). Moreover, the role of acetaldehyde in oxidative stress has been studied, showing that it stimulates collagen gene expression and forms protein-acetaldehyde adducts, which are believed to be involved in the pathogenesis of liver fibrosis (Holstege et al., 1994).
Influence on Human Psychomotor Function Acetaldehyde's impact on human psychomotor functions has been investigated, particularly in relation to automobile driving skills. The study showed that acetaldehyde might play a more significant role than alcohol in determining effects on human psychomotor function and skills (Kim et al., 2010).
Biomarker Potential in Medical Conditions The presence of volatile aldehydes, including acetaldehyde, in exhaled breath has been explored as a potential biomarker for lung cancer. The study found that certain exhaled aldehyde concentrations were significantly higher in lung cancer patients than in smokers and healthy controls, suggesting a noninvasive method for recognizing lung malignancies (Fuchs et al., 2009).
properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-[(2Z)-2-hydroxyiminoethyl]phenol |
InChI |
InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6- |
InChI Key |
TVXJJNJGTDWFLD-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C=N\O)O |
SMILES |
C1=CC(=CC=C1CC=NO)O |
Canonical SMILES |
C1=CC(=CC=C1CC=NO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



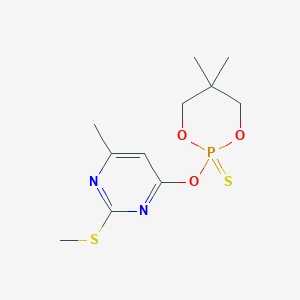


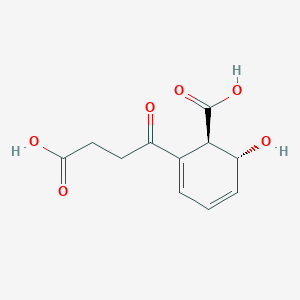
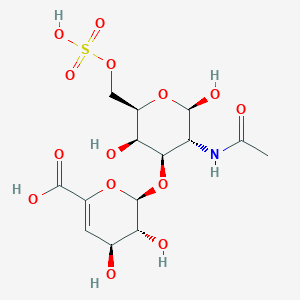
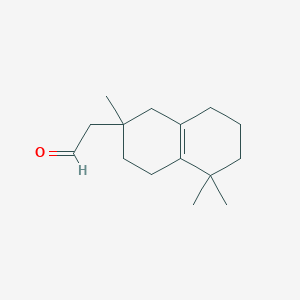
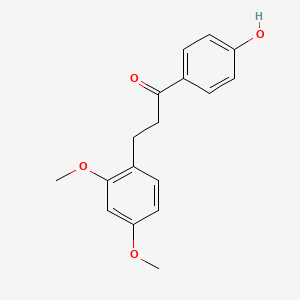

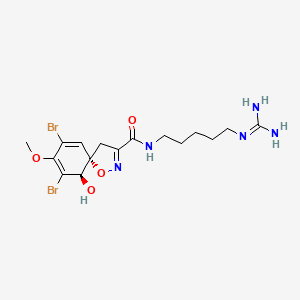
![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)
![dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1233856.png)
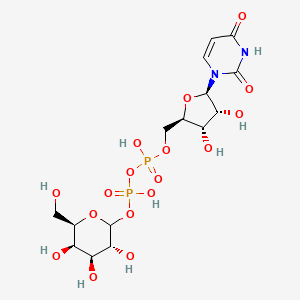

![[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B1233861.png)